N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}furan-2-carboxamide
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Overview
Description
Pyrrolidine is a five-membered ring with nitrogen as one of its members. It’s a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The pyrrolidine ring is attractive due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by its non-planarity, a phenomenon called “pseudorotation”. This allows for increased three-dimensional (3D) coverage . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation and ipso-oxidation .Physical and Chemical Properties Analysis
Pyrrolidine derivatives have diverse physical and chemical properties. These properties can be modified by introducing heteroatomic fragments in these molecules .Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have shown nanomolar activity against CK1γ and CK1ε , suggesting that these kinases could be potential targets.
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Modifications have been made to similar compounds to improve their pharmacokinetic profile .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The structure of the compound, including the presence of the pyrrolidine ring, may influence its interaction with the environment and its biological activity .
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine derivatives, due to their diverse biological activities and synthetic utility, are expected to continue to be a focus of research in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}furan-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidinyl group in the compound is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and acetylcholinesterase . These interactions can modulate the levels of neurotransmitters in the brain, potentially affecting mood and cognitive functions.
Additionally, this compound can bind to certain receptors, such as the sigma-1 receptor, which is involved in neuroprotection and modulation of ion channels . The binding of this compound to the sigma-1 receptor can influence cellular signaling pathways and protect cells from stress-induced damage.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound can enhance cell survival and promote neurite outgrowth by activating the sigma-1 receptor . This activation leads to the modulation of calcium signaling pathways and the upregulation of neurotrophic factors, which support neuronal growth and differentiation.
In addition to its effects on neuronal cells, this compound can influence immune cells by modulating cytokine production and reducing inflammation . This compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response, thereby reducing the production of pro-inflammatory cytokines.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can inhibit the activity of monoamine oxidase and acetylcholinesterase by binding to their active sites, leading to increased levels of neurotransmitters such as serotonin, dopamine, and acetylcholine . This inhibition can enhance mood and cognitive functions.
Furthermore, this compound can activate the sigma-1 receptor by binding to its ligand-binding domain . This activation triggers a cascade of intracellular signaling events, including the modulation of calcium ion channels and the upregulation of neurotrophic factors. These molecular interactions contribute to the compound’s neuroprotective and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods .
Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained neuroprotective and anti-inflammatory effects . Prolonged exposure may also lead to adaptive changes in cellular signaling pathways, potentially altering the compound’s efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity . These doses can enhance cognitive functions and reduce inflammation in animal models of neurodegenerative diseases.
At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interactions with off-target enzymes and receptors, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels.
The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion from the body . These metabolic pathways are crucial for the compound’s clearance and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This transport is facilitated by specific transporters, such as organic cation transporters and P-glycoprotein .
Within cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution is also affected by its lipophilicity, which allows it to partition into cellular membranes and interact with membrane-bound receptors and enzymes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals .
These subcellular localizations enable the compound to modulate specific cellular processes, such as protein synthesis, energy metabolism, and calcium signaling . The precise localization of this compound is essential for its therapeutic effects and overall biological activity.
Properties
IUPAC Name |
N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(19-9-1-2-10-19)12-13-5-7-14(8-6-13)18-17(21)15-4-3-11-22-15/h3-8,11H,1-2,9-10,12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMRPQPDKMHAGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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